Cas no 1806265-51-9 (2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine)

2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine is a halogenated pyridine derivative with a multifunctional structure, offering versatility in synthetic chemistry applications. The presence of bromomethyl and difluoromethyl groups provides reactive sites for nucleophilic substitutions and cross-coupling reactions, while the hydroxy and trifluoromethoxy substituents enhance its potential as a building block for pharmaceuticals and agrochemicals. The electron-withdrawing effects of the fluorine atoms improve stability and influence reactivity, making it valuable for designing bioactive compounds. This compound’s unique substitution pattern allows for precise modifications, facilitating the development of novel molecules with tailored properties. Its high purity and well-defined structure ensure reproducibility in research and industrial processes.
2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine structure
1806265-51-9 structure
商品名:2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine
CAS番号:1806265-51-9
MF:C8H5BrF5NO2
メガワット:322.026818990707
CID:4834029

2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine
    • インチ: 1S/C8H5BrF5NO2/c9-2-4-6(17-8(12,13)14)5(16)1-3(15-4)7(10)11/h1,7H,2H2,(H,15,16)
    • InChIKey: LWAQQQURBITTOR-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=C(C(C=C(C(F)F)N1)=O)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 388
  • トポロジー分子極性表面積: 38.3
  • 疎水性パラメータ計算基準値(XlogP): 2.7

2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029093312-1g
2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine
1806265-51-9 97%
1g
$1,564.50 2022-03-31

2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine 関連文献

2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridineに関する追加情報

Introduction to 2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine (CAS No. 1806265-51-9)

2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine (CAS No. 1806265-51-9) is a highly versatile and synthetically valuable heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its pyridine core substituted with a bromomethyl group, a difluoromethyl group, a hydroxy group, and a trifluoromethoxy group, exhibits unique chemical properties that make it an attractive building block for the synthesis of more complex molecules.

The structural features of this compound contribute to its reactivity and functionality, making it particularly useful in the development of novel bioactive agents. The presence of the bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups at this position. This reactivity is further enhanced by the electron-withdrawing effects of the difluoromethyl and trifluoromethoxy substituents, which can modulate the electronic properties of the pyridine ring and influence its interactions with biological targets.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug design due to their ability to improve metabolic stability, binding affinity, and pharmacokinetic properties. The incorporation of fluorine atoms into drug candidates has been shown to enhance their bioavailability and reduce susceptibility to enzymatic degradation. In this context, 2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine serves as a valuable intermediate for the synthesis of fluorinated pyridine derivatives with potential therapeutic applications.

One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors, which are widely used in the treatment of various cancers and inflammatory diseases. The pyridine scaffold is a common motif in kinase inhibitors due to its ability to interact with key residues in the active site of these enzymes. By modifying the substituents on the pyridine ring, researchers can fine-tune the binding properties of their inhibitors and improve their selectivity against target kinases.

For instance, studies have demonstrated that compounds containing both difluoromethyl and trifluoromethoxy groups exhibit enhanced binding affinity to certain kinase targets. The electron-withdrawing nature of these groups can strengthen interactions with polar residues in the enzyme's active site, leading to more potent inhibition. Additionally, the presence of a hydroxy group provides an opportunity for further functionalization through etherification or esterification reactions, allowing for the creation of more complex molecular architectures.

The bromomethyl group on this compound also facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in organic synthesis to construct carbon-carbon bonds. These reactions are particularly useful for introducing aryl or heteroaryl groups into the molecule, expanding its structural diversity and potential biological activity. Such transformations have been employed in the development of novel anticancer agents, where specific aryl moieties are known to enhance target binding and cellular uptake.

In addition to its applications in drug discovery, 2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine has shown promise in agrochemical research. Fluorinated pyridines are frequently found in pesticides and herbicides due to their ability to improve crop protection efficacy while maintaining environmental safety. The unique combination of substituents on this compound makes it a suitable candidate for developing novel agrochemicals with enhanced activity against resistant pests.

The synthetic utility of this compound has also been explored in the preparation of ligands for metal-organic frameworks (MOFs) and coordination polymers. The pyridine ring can act as a ligand for transition metals, forming stable complexes that have applications in catalysis, gas storage, and sensing technologies. The presence of multiple functional groups on this compound allows for tunable coordination properties, making it a valuable precursor for designing MOFs with specific structural and functional characteristics.

Recent studies have also investigated the pharmacological properties of derivatives derived from 2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine. These studies have revealed potential activity against various disease-related targets, including enzymes involved in inflammation and pain signaling. For example, modifications at the bromomethyl, difluoromethyl, and trifluoromethoxy positions have led to compounds with significant anti-inflammatory effects, suggesting that this scaffold may be useful in developing new therapies for chronic inflammatory conditions.

The development of new synthetic methodologies has further enhanced the accessibility and utility of this compound. Advances in transition-metal-catalyzed reactions have enabled more efficient and selective transformations, allowing researchers to introduce desired functional groups with greater precision. These improvements have not only accelerated drug discovery efforts but also expanded the scope of possible applications for derivatives of 2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine.

In conclusion,2-(Bromomethyl)-6-(difluoromethyl)-4-hydroxy-3-(trifluoromethoxy)pyridine (CAS No. 1806265-51-9) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with potential therapeutic benefits. As research continues to uncover new applications for fluorinated pyridines,this compound will undoubtedly remain a cornerstone in synthetic chemistry and drug development efforts worldwide.

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